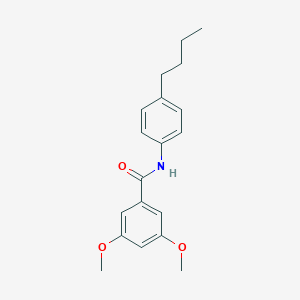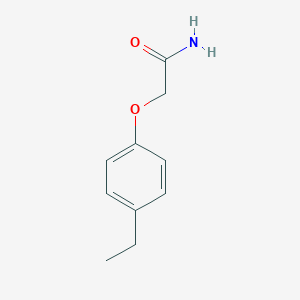![molecular formula C19H15Cl2NO6S B245183 4-[(3,5-Dichloro-2-pyridinyl)oxy]phenyl 3,4-dimethoxybenzenesulfonate](/img/structure/B245183.png)
4-[(3,5-Dichloro-2-pyridinyl)oxy]phenyl 3,4-dimethoxybenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,5-Dichloro-2-pyridinyl)oxy]phenyl 3,4-dimethoxybenzenesulfonate (DPBS) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 4-[(3,5-Dichloro-2-pyridinyl)oxy]phenyl 3,4-dimethoxybenzenesulfonate is not fully understood. However, it is believed that it works by inhibiting the activity of certain enzymes that play a role in inflammation and cancer development.
Biochemical and Physiological Effects
4-[(3,5-Dichloro-2-pyridinyl)oxy]phenyl 3,4-dimethoxybenzenesulfonate has been shown to have a number of biochemical and physiological effects. In laboratory experiments, it has been found to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[(3,5-Dichloro-2-pyridinyl)oxy]phenyl 3,4-dimethoxybenzenesulfonate in laboratory experiments is its ability to inhibit the growth of cancer cells and reduce inflammation. This makes it a valuable tool for researchers studying these conditions. However, there are also some limitations to its use. For example, it may not be effective against all types of cancer cells, and its effects may vary depending on the specific cell line being studied.
Orientations Futures
There are a number of potential future directions for research on 4-[(3,5-Dichloro-2-pyridinyl)oxy]phenyl 3,4-dimethoxybenzenesulfonate. One area of interest is in the development of new drugs based on its chemical structure. Another area of interest is in further exploring its anti-inflammatory and anti-cancer properties, including its effects on different types of cancer cells and its potential use in combination with other drugs.
In conclusion, 4-[(3,5-Dichloro-2-pyridinyl)oxy]phenyl 3,4-dimethoxybenzenesulfonate is a chemical compound with potential applications in various fields of scientific research. Its anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential uses.
Méthodes De Synthèse
4-[(3,5-Dichloro-2-pyridinyl)oxy]phenyl 3,4-dimethoxybenzenesulfonate can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 3,5-dichloro-2-pyridinol, followed by the reaction of the resulting intermediate with 4-hydroxyphenylboronic acid. The final product is obtained through a series of purification steps.
Applications De Recherche Scientifique
4-[(3,5-Dichloro-2-pyridinyl)oxy]phenyl 3,4-dimethoxybenzenesulfonate has been found to have potential applications in various fields of scientific research. One of the most promising areas of application is in the development of new drugs. 4-[(3,5-Dichloro-2-pyridinyl)oxy]phenyl 3,4-dimethoxybenzenesulfonate has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs to treat these conditions.
Propriétés
Formule moléculaire |
C19H15Cl2NO6S |
|---|---|
Poids moléculaire |
456.3 g/mol |
Nom IUPAC |
[4-(3,5-dichloropyridin-2-yl)oxyphenyl] 3,4-dimethoxybenzenesulfonate |
InChI |
InChI=1S/C19H15Cl2NO6S/c1-25-17-8-7-15(10-18(17)26-2)29(23,24)28-14-5-3-13(4-6-14)27-19-16(21)9-12(20)11-22-19/h3-11H,1-2H3 |
Clé InChI |
BPLUUGJNDSVIIM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl)OC |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B245100.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B245101.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B245104.png)
![N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide](/img/structure/B245105.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B245106.png)
![Propyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B245107.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-naphthamide](/img/structure/B245111.png)
![N-[(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-4-bromobenzamide](/img/structure/B245113.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-ethoxybenzamide](/img/structure/B245116.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide](/img/structure/B245117.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-3-fluorobenzamide](/img/structure/B245121.png)
![Methyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B245123.png)
